Imipenem

Descripción

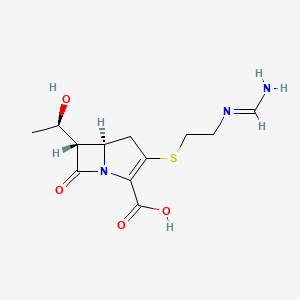

Structure

3D Structure

Propiedades

IUPAC Name |

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKVGTPCRGIANV-ZXFLCMHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64221-86-9 (Parent), 64221-86-9 (anhydrous) | |

| Record name | Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023143 | |

| Record name | Imipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.76e-01 g/L | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64221-86-9, 74431-23-5 | |

| Record name | Imipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64221-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | imipenem | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imipenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPENEM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20IM7HE75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imipenem on Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a potent broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, including many multi-resistant strains.[2] A key characteristic of this compound is its stability against many β-lactamases, enzymes that can inactivate other β-lactam antibiotics.[1][3] This guide provides a detailed examination of this compound's mechanism of action, focusing on its interaction with penicillin-binding proteins (PBPs), the crucial enzymes involved in the final steps of bacterial cell wall synthesis.[3] Understanding this mechanism is vital for optimizing its clinical use and for the development of new antibacterial agents.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of this compound stems from its ability to disrupt the synthesis of the bacterial cell wall.[2][3] The cell wall's structural integrity is maintained by a mesh-like polymer called peptidoglycan.[4][5] This polymer consists of glycan chains cross-linked by short peptides.[5][6] The cross-linking reaction, known as transpeptidation, is catalyzed by a family of enzymes called penicillin-binding proteins (PBPs).[5][7]

This compound, like other β-lactam antibiotics, is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor.[8] This mimicry allows it to bind to the active site of PBPs.[3][8] The highly reactive β-lactam ring of this compound is then attacked by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[9] This irreversible binding inactivates the PBP, halting the transpeptidation process and thereby inhibiting the synthesis of the peptidoglycan layer.[1][3][10] The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][5]

Figure 1. this compound's mechanism of action pathway.

Quantitative Analysis of this compound-PBP Interactions

This compound's broad spectrum of activity is attributed to its high affinity for multiple essential PBPs in both Gram-negative and Gram-positive bacteria.[2][11][12] It notably binds with high affinity to PBP-2 and PBP-1a/1b in Escherichia coli and Pseudomonas aeruginosa.[2][11] The concentration of an antibiotic required to inhibit 50% of PBP activity is known as the 50% inhibitory concentration (IC50), a key measure of binding affinity.

The table below summarizes the IC50 values of this compound for various PBPs in representative bacterial species.

| Bacterial Species | PBP Target | This compound IC50 (µg/mL) | Reference |

| Escherichia coli MC4100 | PBP1a | 0.4 | [13] |

| PBP1b | 0.4 | [13] | |

| PBP2 | 0.008 | [13] | |

| PBP3 | 4 | [13] | |

| PBP4 | 0.01 | [13] | |

| PBP5/6 | 0.4 | [13] | |

| Pseudomonas aeruginosa PAO1 | PBP1a | 0.1 | [13] |

| PBP1b | 0.1 | [13] | |

| PBP2 | 0.1 | [13] | |

| PBP3 | 0.3 | [13] | |

| PBP4 | <0.008 | [13] | |

| PBP5/6 | 1 | [13] | |

| Pseudomonas aeruginosa PAO1 | PBP4 | 0.1 | [14] |

Note: IC50 values can vary based on the specific strain and experimental conditions.

In E. coli, this compound shows a particularly strong affinity for PBP-2, which is involved in maintaining the rod shape of the bacterium.[13] Inhibition of PBP-2 leads to the formation of spherical cells and eventual lysis.[13] While it has a lower affinity for PBP-3, which is involved in septum formation during cell division, its potent binding to other essential PBPs ensures its bactericidal efficacy.[11][13] In P. aeruginosa, this compound demonstrates potent binding to multiple essential PBPs, including PBP1a, PBP1b, PBP2, and PBP3, contributing to its strong antipseudomonal activity.[13][15]

Downstream Bactericidal Effects

The inhibition of PBP-mediated peptidoglycan cross-linking is the primary event that triggers a cascade of downstream effects leading to cell death. The specific enzymatic activities of the targeted PBPs are critical to the final outcome.

-

Transpeptidase Inhibition : this compound effectively inhibits the transpeptidase activities of PBP-1A, PBP-1B, and PBP-2 in E. coli.[11]

-

D-alanine Carboxypeptidase Inhibition : It also inhibits the D-alanine carboxypeptidase activities of PBP-4 and PBP-5.[11]

-

Transglycosylase Inhibition : There is evidence to suggest that this compound may also strongly inhibit the transglycosylase activity of PBP-1A through an indirect mechanism.[11]

The collective inhibition of these enzymatic functions leads to a structurally compromised cell wall.[3] This weakened barrier, coupled with the action of bacterial autolytic enzymes, results in the eventual lysis of the bacterium.[10]

Experimental Methodologies

The determination of PBP binding affinities is crucial for understanding the mechanism of action of β-lactam antibiotics. A common and effective method is the competitive PBP binding assay using a labeled penicillin, such as Bocillin FL (a fluorescent derivative) or radiolabeled benzylpenicillin.[16]

Protocol: Competitive PBP Binding Assay

-

Preparation of Bacterial Membranes:

-

Bacterial cells are cultured to a specific growth phase and harvested by centrifugation.

-

The cells are washed and then lysed, typically using a French press or sonication.[17]

-

The cell lysate is subjected to differential centrifugation to separate the membrane fraction, which contains the PBPs, from the cytoplasmic components.[17]

-

The membrane pellet is washed and resuspended in a suitable buffer.[17]

-

-

Competitive Binding:

-

Aliquots of the prepared membrane fraction are incubated with increasing concentrations of the unlabeled competitor antibiotic (in this case, this compound) for a defined period to allow for binding to the PBPs.[14][18]

-

A fixed, saturating concentration of a labeled penicillin (e.g., Bocillin FL or [14C]benzylpenicillin) is then added to the mixture and incubated.[11][14] This labeled penicillin will bind to any PBPs not already occupied by this compound.

-

-

Detection and Quantification:

-

The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

-

The labeled PBPs are visualized. If using a fluorescent label, an in-gel fluorescence scanner is used.[16] For a radiolabel, fluorography or autoradiography is employed, where the gel is exposed to photographic film.[17]

-

The intensity of the labeled bands corresponding to each PBP is quantified. The decrease in signal intensity with increasing concentrations of this compound reflects the competitive binding.

-

-

Data Analysis:

Figure 2. Workflow for a competitive PBP binding assay.

Conclusion

This compound's potent bactericidal activity is a direct result of its high-affinity binding to and subsequent inactivation of multiple essential penicillin-binding proteins. Its ability to effectively inhibit the transpeptidase and other enzymatic functions of these proteins disrupts peptidoglycan synthesis, leading to fatal structural defects in the bacterial cell wall. The broad PBP binding profile of this compound underlies its extensive spectrum of activity against a wide array of bacterial pathogens. A thorough understanding of these molecular interactions, quantified through methodologies like competitive binding assays, remains fundamental for the strategic use of this compound and the future development of novel carbapenems and other cell wall synthesis inhibitors.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. This compound | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. homework.study.com [homework.study.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Resistance to antibiotics targeted to the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. microbenotes.com [microbenotes.com]

- 11. Studies on the mechanism of action of this compound (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical comparison of this compound, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 18. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

Imipenem's broad-spectrum activity against Gram-positive and Gram-negative bacteria

An in-depth exploration of the potent antibacterial activity of imipenem against a wide array of Gram-positive and Gram-negative bacteria, providing critical data and methodologies for scientific professionals.

This compound, a member of the carbapenem class of β-lactam antibiotics, stands as a formidable agent in the antimicrobial armamentarium. Its broad spectrum of activity encompasses a diverse range of pathogenic bacteria, including many multi-drug resistant strains. This technical guide delves into the core aspects of this compound's antibacterial prowess, offering quantitative susceptibility data, detailed experimental protocols, and visual representations of its mechanism of action and resistance pathways to support researchers, scientists, and drug development professionals.

In Vitro Susceptibility of Gram-Positive Bacteria to this compound

This compound demonstrates robust activity against a variety of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

| Gram-Positive Bacteria | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.03 - 0.39 | - | 0.39 |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 8 - 64 | - | 6.25 - >50 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.006 - 0.05 | - | 0.05 |

| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.1 - 0.78 | - | 0.1 |

| Streptococcus pneumoniae (Penicillin-Resistant) | 0.39 - 1.56 | - | 0.78 - 1.0 |

| Enterococcus faecalis | 0.5 - 8 | 1 | 1 |

| Enterococcus faecium | 16 - 256 | - | 64 |

In Vitro Susceptibility of Gram-Negative Bacteria to this compound

The efficacy of this compound extends to a wide range of clinically significant Gram-negative bacteria, including those known for their resistance to other antibiotics.

| Gram-Negative Bacteria | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Escherichia coli | 0.125 - 0.5 | 0.5 | 0.5 |

| Klebsiella pneumoniae | - | 16 | 512 |

| Pseudomonas aeruginosa | - | 0.5 | 1 |

| Acinetobacter baumannii | 8 - 128 | - | - |

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate determination of bacterial susceptibility to this compound is crucial for both clinical and research applications. The following are detailed protocols for two widely accepted methods: Broth Microdilution (based on CLSI guidelines) and Disk Diffusion (based on EUCAST guidelines).

Broth Microdilution Method (CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

a. Preparation of this compound Stock Solution:

-

Aseptically weigh a precise amount of this compound standard powder.

-

Reconstitute the powder with a suitable solvent as recommended by the manufacturer to a high concentration (e.g., 1280 µg/mL). This compound solutions are labile and should be prepared fresh on the day of the assay or stored at ≤ -60°C for a limited time.

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microdilution plate.

b. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A photometric device can be used for accurate standardization.

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

c. Inoculation and Incubation:

-

Dispense 100 µL of the standardized and diluted bacterial suspension into each well of the microdilution plate containing 100 µL of the serially diluted this compound, resulting in a final volume of 200 µL per well.

-

Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

d. Reading and Interpretation of Results:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to the clinical breakpoints established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Workflow

Disk Diffusion Method (EUCAST)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

a. Media Preparation:

-

Prepare Mueller-Hinton (MH) agar according to the manufacturer's instructions.

-

Pour the molten agar into sterile Petri dishes to a uniform depth of 4.0 ± 0.5 mm.

-

Allow the agar to solidify on a level surface.

-

The surface of the agar should be dry before use.

b. Inoculum Preparation:

-

From a fresh culture, pick several morphologically similar colonies and suspend them in saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Optimally, use the inoculum suspension within 15 minutes of preparation, and always within 60 minutes.

c. Inoculation and Disk Application:

-

Dip a sterile cotton swab into the inoculum suspension. For Gram-negative bacteria, remove excess fluid by pressing the swab against the inside of the tube. For Gram-positive bacteria, do not press the swab.

-

Streak the swab evenly over the entire surface of the MH agar plate in three directions to ensure confluent growth.

-

Allow the plate to dry for a few minutes with the lid slightly ajar.

-

Aseptically apply an this compound disk (10 µg) onto the surface of the inoculated agar plate. Ensure complete contact between the disk and the agar.

-

Apply disks within 15 minutes of inoculation.

d. Incubation:

-

Incubate the plates within 15 minutes of disk application.

-

Invert the plates and incubate at 35 ± 1°C in ambient air for 16-20 hours.

e. Reading and Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.

-

Read the plates from the back against a dark background with reflected light.

-

The zone diameter is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to the zone diameter breakpoints established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disk Diffusion Workflow

Mechanism of Action and Resistance Pathways

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell, especially in the face of osmotic pressure.

The primary targets of this compound are the Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This compound has a high affinity for multiple PBPs, particularly PBP-2 and PBP-1a/1b in Gram-negative bacteria. By binding to these enzymes, this compound blocks their transpeptidase activity, which is responsible for cross-linking the peptide chains of the peptidoglycan strands. This disruption leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.

This compound's Mechanism of Action

Mechanisms of Bacterial Resistance to this compound

Despite its broad efficacy, resistance to this compound can emerge through several mechanisms, particularly in Gram-negative bacteria. Understanding these pathways is critical for the development of new therapeutic strategies.

The primary mechanisms of resistance include:

-

Enzymatic Degradation: The production of β-lactamase enzymes, specifically carbapenemases, is a major cause of resistance. These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive.

-

Reduced Permeability: Gram-negative bacteria can limit the entry of this compound by downregulating or modifying porin channels in their outer membrane. Loss of the OprD porin in Pseudomonas aeruginosa is a well-documented mechanism of this compound resistance.

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell before it can reach its PBP targets.

-

Target Modification: Alterations in the structure of PBPs can reduce their affinity for this compound, thereby diminishing the drug's efficacy.

This compound Resistance Mechanisms

An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Imipenem

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2][3] It is a semisynthetic derivative of thienamycin, a natural product of Streptomyces cattleya.[4][5] this compound exhibits significant activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[1][5] Its robust antibacterial action is attributed to its ability to inhibit bacterial cell wall synthesis.[1][2] Due to its rapid degradation by the renal enzyme dehydropeptidase-I, this compound is clinically administered in combination with cilastatin, a dehydropeptidase-I inhibitor.[6][7] This guide provides a detailed overview of the chemical structure and key physicochemical properties of this compound.

Chemical Structure

This compound, chemically known as (5R,6S)-3-[[2-(formimidoylamino)ethyl]thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, possesses a complex carbapenem core structure.[4] This structure is characterized by a bicyclic ring system composed of a β-lactam ring fused to a five-membered ring. Key structural features include a hydroxyethyl side chain at position 6 and a thioethylamino side chain at position 3. The molecular formula of anhydrous this compound is C₁₂H₁₇N₃O₄S.[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N₃O₄S (anhydrous) | [1] |

| Molecular Weight | 299.35 g/mol (anhydrous) | [1] |

| 317.36 g/mol (monohydrate) | [4][5][8][9] | |

| Appearance | White to off-white, non-hygroscopic crystalline compound | [4][5][10] |

| Melting Point | 193-198°C | [4] |

| pKa | pKa1: ~3.2, pKa2: ~9.9 | [1][4][8] |

| Solubility | Sparingly soluble in water (10 mg/mL) and slightly soluble in methanol (5 mg/mL). | [5][8] Soluble in water at 0.776 mg/ml.[11] |

| UV Absorption | λmax: 299 nm in water | [8] |

| Stability | Unstable in aqueous solutions, with stability being dependent on temperature and concentration.[12][13][14] |

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The pKa values of a compound are critical for understanding its ionization state at different pH values, which influences its solubility, absorption, and interaction with biological targets. Potentiometric titration is a common method for pKa determination.[15][16]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a binary mixture of methanol and water, to ensure complete dissolution.[16] The concentration is usually in the range of 1 mM.[15]

-

Titration Setup: The sample solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration Process: The solution is acidified to a low pH (e.g., pH 2) with a standard acid solution (e.g., 0.1 M HCl).[15] A standard basic solution (e.g., 0.1 M NaOH) is then gradually added at a constant rate.[15][16]

-

Data Acquisition: The pH of the solution is monitored and recorded after each addition of the titrant.

-

Data Analysis: The pKa values are determined from the resulting titration curve by identifying the pH at the half-equivalence points or by analyzing the derivative of the titration curve. The experiment is typically performed in triplicate to ensure accuracy.[15]

Determination of Stability (High-Performance Liquid Chromatography - HPLC)

The stability of this compound in solution is a critical parameter, especially for intravenous administration. HPLC is a widely used technique to assess the chemical stability of pharmaceuticals.[12]

Methodology:

-

Solution Preparation: this compound solutions of known concentrations (e.g., 5 mg/mL and 10 mg/mL) are prepared in a relevant medium, such as 0.9% sodium chloride solution.[12]

-

Storage Conditions: The prepared solutions are stored under controlled temperature conditions (e.g., 25°C, 30°C, and 40°C).[12]

-

Sampling: Aliquots of the solutions are withdrawn at specific time intervals (e.g., 0, 1, 2, 3, 4, and 6 hours).[12]

-

HPLC Analysis:

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column and a UV/Vis detector is used.[12]

-

Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer (e.g., 95:5 v/v), is used for isocratic elution.[12]

-

Detection: The eluent is monitored at the λmax of this compound (around 300 nm).[12]

-

-

Quantification: The concentration of this compound in each sample is determined by comparing the peak area to a standard calibration curve. Stability is typically defined as the time point at which the concentration of the drug remains above 90% of its initial concentration.[12]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][6][17] This process involves the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][6][18] The inhibition of PBPs disrupts the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2] this compound has a high affinity for multiple PBPs, particularly PBP-2 and PBP-1a/1b in Escherichia coli and Pseudomonas aeruginosa.[1][19]

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

References

- 1. This compound | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 74431-23-5 [m.chemicalbook.com]

- 5. This compound | 74431-23-5 [chemicalbook.com]

- 6. urology-textbook.com [urology-textbook.com]

- 7. droracle.ai [droracle.ai]

- 8. This compound [drugfuture.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound And Cilastatin Sodium Mixture BP EP USP CAS 86738-62-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. This compound, mixture with cilastatin, Thermo Scientific Chemicals 5 mg | Buy Online [thermofisher.com]

- 12. Influence of Concentration and Temperature on Stability of this compound Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability and degradation products of this compound applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability of this compound-Cilastatin Sodium in AutoDose Infusion System Bags | Semantic Scholar [semanticscholar.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Studies on the mechanism of action of this compound (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. COMPARISON OF TWO CARBAPENEMS, SM-7338 AND this compound: AFFINITIES FOR PENICILLIN-BINDING PROTEINS AND MORPHOLOGICAL CHANGES [jstage.jst.go.jp]

The Protective Role of Cilastatin in Preventing Renal Degradation of Imipenem by Dehydropeptidase-I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem, a broad-spectrum carbapenem antibiotic, is a potent therapeutic agent against a wide range of bacterial pathogens. However, its clinical efficacy is hampered by rapid degradation in the kidneys by the brush-border enzyme dehydropeptidase-I (DHP-I), leading to low urinary concentrations of the active drug and potential nephrotoxicity. To overcome this limitation, this compound is co-administered with cilastatin, a specific and reversible inhibitor of DHP-I. This technical guide provides an in-depth analysis of the critical role of cilastatin in preventing the renal metabolism of this compound. It details the mechanism of action, presents quantitative data on enzyme inhibition and pharmacokinetics, outlines key experimental protocols, and visualizes the underlying biochemical and experimental pathways.

Introduction

This compound is the first clinically available carbapenem antibiotic, characterized by a broad spectrum of antibacterial activity that includes many aerobic and anaerobic gram-positive and gram-negative organisms.[1] Its potent bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2] Despite its therapeutic potential, the clinical utility of this compound as a monotherapy is limited due to its susceptibility to hydrolysis by renal dehydropeptidase-I (DHP-I), a zinc metallo-enzyme located in the brush border of the proximal renal tubule.[3] This enzymatic degradation results in low and variable urinary recovery of the active form of this compound, ranging from 6% to 38% of the administered dose.[4]

To address this challenge, this compound is formulated in a 1:1 ratio with cilastatin sodium, a specific, reversible inhibitor of DHP-I.[5][6] Cilastatin itself possesses no antibacterial activity but plays a crucial role in protecting this compound from renal degradation.[7] This co-administration significantly increases the urinary concentration of active this compound to approximately 70% of the dose, ensuring therapeutic levels in the urinary tract.[4][8] Furthermore, cilastatin has been shown to mitigate the nephrotoxicity associated with high doses of this compound.[8][9] This protective effect is not only due to the inhibition of DHP-I but also involves the inhibition of renal organic anion transporters (OATs), which reduces the intracellular accumulation of this compound in renal proximal tubule cells.[9][10]

This guide will delve into the biochemical and pharmacological interactions between this compound, cilastatin, and dehydropeptidase-I, providing a comprehensive resource for professionals in the field of drug development and infectious disease research.

Mechanism of Action: Cilastatin and Dehydropeptidase-I

Dehydropeptidase-I (DPEP1), also known as renal dipeptidase or microsomal dipeptidase, is a membrane-bound glycoprotein found predominantly on the brush border of renal proximal tubular cells.[3][11] It functions as a dipeptidase, hydrolyzing a variety of dipeptides.[11] this compound, due to its chemical structure, is a substrate for DHP-I, which cleaves the beta-lactam ring, rendering the antibiotic inactive.[3]

Cilastatin acts as a competitive and reversible inhibitor of DHP-I.[3] By binding to the active site of the enzyme, cilastatin prevents the hydrolysis of this compound, thereby preserving its antibacterial efficacy and ensuring its passage into the urine in an active form.[12]

Signaling Pathway of this compound Degradation and Cilastatin Inhibition

Caption: Biochemical pathway of this compound renal metabolism and its inhibition by cilastatin.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction between cilastatin, this compound, and dehydropeptidase-I, as well as the pharmacokinetic parameters of this compound with and without cilastatin.

Table 1: Inhibition of Dehydropeptidase-I by Cilastatin and Comparative Hydrolysis of Carbapenems

| Parameter | Value | Organism/Enzyme Source | Reference |

| Cilastatin Ki for DHP-I | 0.02-1 µM | Mammalian | [13] |

| This compound Hydrolysis by DHP-I | |||

| Vmax/Km | 6.24 | Human | [14] |

| Meropenem Hydrolysis by DHP-I | |||

| Vmax/Km | 2.41 | Human | [14] |

| DA-1131 (novel carbapenem) Hydrolysis by DHP-I | |||

| Vmax/Km | 1.39 | Human | [14] |

| Residual Activity after 4h Incubation with Human DHP-I | |||

| This compound | 0.1% | Human | [15] |

| Panipenem | 4.3% | Human | [15] |

| Meropenem | 28.7% | Human | [15] |

| LJC 10,627 | 95.6% | Human | [15] |

Table 2: Pharmacokinetic Parameters of this compound (500 mg IV) With and Without Cilastatin

| Parameter | This compound Alone | This compound + Cilastatin | Reference |

| Urinary Recovery (Active Drug) | 6-38% | ~70% | [4] |

| Plasma Half-life (t1/2) | ~1 hour | ~1 hour | [4][16] |

| Plasma Clearance | Variable | 195 ± 25 ml/min | [6] |

| Area Under the Curve (AUC) | - | 43.2 ± 4.7 h.mg/l | [6] |

| Increase in this compound AUC with Cilastatin | - | 15-20% | [6] |

Table 3: Cilastatin's Effect on this compound Transport via Organic Anion Transporters (OATs)

| Parameter | Value | Cell Line | Reference |

| IC50 of Cilastatin on hOAT1-mediated this compound transport | Comparable to clinical concentrations | hOAT1-HEK293 | [17] |

| IC50 of Cilastatin on hOAT3-mediated this compound transport | Comparable to clinical concentrations | hOAT3-HEK293 | [17] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning the this compound-cilastatin interaction.

Dehydropeptidase-I (DHP-I) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of cilastatin on DHP-I.

Objective: To measure the inhibition of DHP-I-mediated hydrolysis of a substrate (e.g., this compound or a chromogenic substrate) by cilastatin.

Materials:

-

Purified or partially purified DHP-I from a relevant source (e.g., human or porcine kidney).[4][5]

-

This compound or a suitable chromogenic substrate.

-

Cilastatin.

-

Assay buffer (e.g., 50 mM MOPS, pH 7.0).[18]

-

Spectrophotometer.

-

Microplate reader (optional).

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of DHP-I in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.

-

Prepare a stock solution of cilastatin in a suitable solvent and create serial dilutions to test a range of concentrations.

-

-

Assay Setup:

-

In a microplate or cuvette, add the assay buffer.

-

Add the desired concentration of cilastatin (or vehicle for control).

-

Add the DHP-I enzyme solution and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate (this compound).

-

Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 297 nm for this compound) over time.[18] The rate of substrate hydrolysis is proportional to the rate of absorbance change.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve for each cilastatin concentration.

-

Plot the percent inhibition versus the logarithm of the cilastatin concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive), perform the assay with varying substrate concentrations at fixed inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

-

High-Performance Liquid Chromatography (HPLC) for this compound and Cilastatin Quantification

This protocol describes a method for the simultaneous determination of this compound and cilastatin concentrations in plasma or serum.

Objective: To accurately measure the levels of this compound and cilastatin in biological samples for pharmacokinetic studies.

Materials:

-

HPLC system with a UV detector.

-

Reverse-phase C18 column.

-

Mobile phase (e.g., a mixture of acetonitrile and a buffer like potassium phosphate or boric acid).[19]

-

Plasma or serum samples.

-

Stabilizing agent (e.g., 3-morpholinopropanesulfonic acid - MOPS).[19]

-

Ultrafiltration devices.

-

This compound and cilastatin reference standards.

Procedure:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Set the HPLC column temperature.

-

Equilibrate the column with the mobile phase at a constant flow rate.

-

Set the UV detector to the appropriate wavelengths for this compound (e.g., 300 nm) and cilastatin (e.g., 220 nm).[12]

-

-

Injection and Analysis:

-

Inject a known volume of the prepared sample ultrafiltrate onto the HPLC column.

-

Record the chromatogram and identify the peaks corresponding to this compound and cilastatin based on their retention times, as determined using reference standards.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of this compound and cilastatin standards.

-

Calculate the concentration of each drug in the unknown samples by comparing their peak areas to the calibration curve.

-

Assessment of this compound-Induced Nephrotoxicity in an Animal Model

This protocol outlines an experimental workflow to evaluate the nephrotoxic effects of this compound and the protective role of cilastatin in an animal model (e.g., rabbits or rats).[17]

Objective: To assess kidney injury induced by this compound and the ameliorating effect of cilastatin through biochemical and histopathological analysis.

Experimental Workflow:

Caption: Experimental workflow for assessing this compound-induced nephrotoxicity in an animal model.

Procedure:

-

Animal Model and Grouping:

-

Acclimatize the chosen animal species (e.g., male New Zealand white rabbits).

-

Randomly assign animals to different treatment groups: a control group (vehicle), an this compound-only group, and an this compound plus cilastatin group.[17]

-

-

Dosing Regimen:

-

Administer the respective treatments (e.g., intravenously) at clinically relevant doses for a specified duration.[17]

-

-

Sample Collection and Monitoring:

-

Collect blood and urine samples at baseline and at various time points throughout the study for biochemical analysis.

-

Monitor the animals for any clinical signs of toxicity.

-

-

Biochemical Analysis:

-

Measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal function.[17]

-

-

Histopathological Evaluation:

-

At the end of the study, euthanize the animals and collect the kidneys.

-

Fix the kidney tissues in formalin, embed in paraffin, and section for staining with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS).[17]

-

A veterinary pathologist, blinded to the treatment groups, should score the kidney sections for signs of tubular necrosis, inflammation, and other pathological changes.

-

Conclusion

The co-administration of cilastatin with this compound is a cornerstone of modern antibiotic therapy, ensuring the clinical effectiveness and safety of this potent carbapenem. Cilastatin's primary role is the specific and reversible inhibition of renal dehydropeptidase-I, thereby preventing the degradation of this compound and allowing for therapeutic concentrations to be achieved in the urinary tract. Furthermore, emerging evidence highlights a secondary protective mechanism of cilastatin through the inhibition of renal organic anion transporters, which reduces the accumulation of this compound in renal tubular cells and mitigates nephrotoxicity. The quantitative data and experimental protocols presented in this guide provide a comprehensive understanding of this critical drug-drug interaction, offering valuable insights for researchers, scientists, and drug development professionals working to optimize antibiotic therapies and develop novel antimicrobial agents.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protective effect of morin on the this compound-induced nephrotoxicity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification and characterization of human renal dehydropeptidase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Clinical pharmacokinetics of an this compound-cilastatin combination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against this compound-Induced Nephrotoxicity [frontiersin.org]

- 10. Cilastatin protects against this compound-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rjptonline.org [rjptonline.org]

- 14. journals.asm.org [journals.asm.org]

- 15. An overview of the pharmacology of this compound/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cilastatin protects against this compound-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. ijpbs.com [ijpbs.com]

- 19. Exposure to this compound/cilastatin causes nephrotoxicity and even urolithiasis in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Bacterial Resistance to Imipenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem, a broad-spectrum carbapenem antibiotic, has long been a cornerstone in the treatment of severe bacterial infections. Its potent activity stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] However, the emergence and spread of this compound-resistant bacteria pose a significant threat to global public health. This guide provides an in-depth technical overview of the core molecular mechanisms that underpin bacterial resistance to this compound, offering insights for researchers and professionals engaged in antimicrobial drug development.

Core Resistance Mechanisms

Bacteria have evolved a sophisticated arsenal of strategies to counteract the efficacy of this compound. These mechanisms can be broadly categorized into three main areas: enzymatic degradation of the antibiotic, modification of the drug target, and alterations in drug accumulation through changes in influx and efflux.

Enzymatic Degradation by Carbapenemases

The most significant mechanism of resistance to this compound is its enzymatic hydrolysis by β-lactamases with carbapenem-hydrolyzing activity, known as carbapenemases. These enzymes effectively inactivate the antibiotic before it can reach its PBP targets. Carbapenemases are classified into Ambler classes A, B, and D.

-

Class A Serine Carbapenemases: This class includes enzymes like Klebsiella pneumoniae carbapenemase (KPC), which are frequently found in Enterobacterales.[2][3]

-

Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions for their activity and exhibit broad-spectrum hydrolytic capabilities against all β-lactams except monobactams.[4] Prominent MBLs include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).[4][5] These are particularly prevalent in Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[4]

-

Class D Oxacillinases (OXA-type): This class consists of serine β-lactamases with carbapenem-hydrolyzing activity, commonly found in A. baumannii.[6]

The genes encoding these carbapenemases are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among different bacterial species.[7][8]

Alterations in Drug Targets: Penicillin-Binding Proteins (PBPs)

This compound exerts its bactericidal effect by binding to and inactivating PBPs, enzymes crucial for the final steps of peptidoglycan synthesis.[1] Resistance can arise from modifications in the structure of these target proteins, which reduce their affinity for this compound.

-

Decreased Affinity: Mutations in the genes encoding PBPs can lead to amino acid substitutions that alter the binding site of the protein, thereby diminishing the binding efficiency of this compound. This mechanism has been observed in various bacteria, including Acinetobacter baumannii, Proteus mirabilis, and Listeria monocytogenes.[9][10][11][12] For instance, a decreased affinity of PBP2 and a reduction in PBP 1A have been associated with this compound resistance in P. mirabilis.[10] Similarly, alterations in PBP 3 have been shown to confer this compound resistance in L. monocytogenes.[11][12] While this compound-relebactam activity is generally not affected by PBP3 modifications in E. coli, other beta-lactam combinations can be impacted.[13]

Altered Drug Accumulation: Porin Loss and Efflux Pump Overexpression

For this compound to reach its PBP targets in Gram-negative bacteria, it must first traverse the outer membrane. Bacteria can limit the intracellular concentration of the antibiotic by reducing its influx or by actively pumping it out.

-

Reduced Permeability through Porin Channels: Gram-negative bacteria possess porin channels in their outer membrane that allow the passage of hydrophilic molecules like this compound. The loss or downregulation of specific porins, such as OprD in P. aeruginosa, significantly reduces the influx of this compound, leading to resistance.[5][14][15][16] Mutations in porin genes, leading to altered channel structure or function, can also contribute to resistance.[17][18] In Klebsiella pneumoniae, the loss of a major outer membrane protein in conjunction with the production of an AmpC β-lactamase can result in this compound resistance.[7]

-

Active Efflux of the Antibiotic: Efflux pumps are membrane-associated protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. Overexpression of these pumps can effectively reduce the intracellular concentration of this compound to sub-inhibitory levels.[5][19] In P. aeruginosa, the MexAB-OprM and MexCD-OprJ efflux systems are known to contribute to carbapenem resistance.[5] In A. baumannii, the AdeABC efflux pump is a major contributor to multidrug resistance, including resistance to this compound.[20][21]

Quantitative Data on this compound Resistance

The following tables summarize Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species, correlated with specific resistance mechanisms.

Table 1: this compound MICs in Pseudomonas aeruginosa

| Resistance Mechanism | This compound MIC (μg/mL) | Reference(s) |

| High-level resistance (unspecified mechanism) | ≥64 | [5] |

| Carbapenemase Producer (IMP-29) | 32 | [22] |

| Carbapenemase Producer (other) | ≥128 | [22] |

| This compound-nonsusceptible | 2 to >128 | [23][24] |

| Multidrug-resistant (MDR) | Modal MIC of 32 | [24] |

Table 2: this compound MICs in Klebsiella pneumoniae

| Resistance Mechanism | This compound MIC (μg/mL) | Reference(s) |

| ACT-1 (AmpC) β-lactamase + Porin Loss | 8 to 32 | [7] |

| KPC Producer | Decreased susceptibility | [25] |

| This compound-nonsusceptible | 0.5 to 16 | [23] |

Table 3: this compound MICs in other Enterobacterales

| Bacterial Species | Resistance Mechanism | This compound MIC (μg/mL) | Reference(s) |

| Enterobacter cloacae complex | This compound-nonsusceptible | 0.25 | [23] |

| Serratia marcescens | This compound-nonsusceptible | 2 to 16 | [23] |

| Carbapenemase-producing Enterobacterales | 4 to >64 | [26] |

Experimental Protocols for Investigating this compound Resistance

Detection of Carbapenemase Activity

a) Carba NP Test

This biochemical test is based on the detection of this compound hydrolysis, which leads to a pH change and a corresponding color change of a pH indicator.[27] It is a rapid and specific method for identifying carbapenemase production.[27][28]

b) Modified Hodge Test (MHT)

The MHT is a growth-based assay that detects carbapenemase production by observing the enhanced growth of a carbapenem-susceptible indicator strain in the presence of a carbapenemase-producing test strain.[27][28] However, this method can lack sensitivity for certain carbapenemases, such as NDM.[28]

c) Modified Carbapenem Inactivation Method (mCIM)

In the mCIM, a suspension of the test organism is incubated with a meropenem disk. If a carbapenemase is present, the meropenem will be inactivated, and the disk will subsequently fail to inhibit the growth of a susceptible indicator strain.[28]

Analysis of Penicillin-Binding Proteins (PBPs)

a) PBP Binding Assay using Fluorescent Penicillin

This assay utilizes a fluorescently labeled penicillin derivative, such as Bocillin™ FL, to covalently label PBPs.[29] The labeled PBPs can then be separated by SDS-PAGE and visualized using a fluorescence imager.[29] Competition experiments with unlabeled this compound can be performed to determine its binding affinity for different PBPs.

Protocol Outline:

-

Bacterial cell membranes are prepared.

-

Membranes are incubated with varying concentrations of unlabeled this compound.

-

A fluorescent penicillin derivative is added to label the PBPs that are not bound by this compound.

-

The samples are separated by SDS-PAGE.

-

The gel is visualized with a fluorescence imager to assess the binding of the fluorescent probe to the different PBPs.[29][30][31]

b) Microtiter Plate-Based β-Lactam Binding Assay

This method involves immobilizing purified PBPs onto microtiter plate wells and labeling them with a biotin-conjugated β-lactam (e.g., BIO-AMP).[32] The bound biotinylated probe is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a fluorogenic HRP substrate.[32] This assay is suitable for high-throughput screening of PBP inhibitors.

Assessment of Porin Function

a) Outer Membrane Protein (OMP) Profiling

OMPs are extracted from bacterial cultures and separated by SDS-PAGE. The protein profiles of this compound-resistant and -susceptible strains are compared to identify the loss or reduction of specific porin bands.[7]

b) Gene Sequencing and Expression Analysis

The genes encoding major porins (e.g., oprD in P. aeruginosa) are amplified by PCR and sequenced to identify mutations that could lead to altered protein function.[14] Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of porin genes and determine if downregulation is contributing to resistance.[14]

Evaluation of Efflux Pump Activity

a) Ethidium Bromide (EtBr)-Agar Cartwheel Method

This is a simple agar-based method to screen for efflux pump activity. Bacteria are streaked on agar plates containing increasing concentrations of the fluorescent dye ethidium bromide, which is a substrate for many efflux pumps.[33][34] Strains with higher efflux activity will require higher concentrations of EtBr to produce fluorescence.[33]

b) Fluorometric Efflux Assays

These assays directly or indirectly measure the efflux of a fluorescent substrate.[35]

-

Accumulation Assays: Cells are exposed to a fluorescent substrate (e.g., ethidium bromide), and the intracellular accumulation of the substrate is monitored over time using a fluorometer.[36] Strains with higher efflux activity will show lower levels of substrate accumulation.[35][36]

-

Efflux Assays: Cells are pre-loaded with a high concentration of a fluorescent substrate in the presence of an efflux pump inhibitor. The inhibitor is then removed, and the decrease in intracellular fluorescence is measured as the substrate is pumped out of the cells.[35]

Visualizing Molecular Pathways and Workflows

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Periplasm [label="Periplasm", shape=ellipse, style=dashed, color="#5F6368"]; PBP [label="Penicillin-Binding\nProteins (PBPs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellWall [label="Cell Wall Synthesis\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbapenemase [label="Carbapenemase\n(e.g., KPC, NDM, VIM)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolyzedthis compound [label="Inactive this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Porin [label="Porin Channel\n(e.g., OprD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EffluxPump [label="Efflux Pump\n(e.g., MexAB-OprM)", fillcolor="#FBBC05", fontcolor="#202124"]; AlteredPBP [label="Altered PBPs\n(Reduced Affinity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducedInflux [label="Reduced Influx\n(Porin Loss/Mutation)", shape=plaintext, fontcolor="#EA4335"]; IncreasedEfflux [label="Increased Efflux\n(Pump Overexpression)", shape=plaintext, fontcolor="#EA4335"]; EnzymaticDegradation [label="Enzymatic Degradation", shape=plaintext, fontcolor="#EA4335"];

// Edges this compound -> Porin [label="Entry"]; Porin -> Periplasm; Periplasm -> PBP [label="Binding"]; PBP -> CellWall; Periplasm -> Carbapenemase [label="Hydrolysis"]; Carbapenemase -> Hydrolyzedthis compound; Periplasm -> EffluxPump [label="Extrusion"]; EffluxPump -> this compound [dir=back];

// Resistance Mechanism annotations {rank=same; Porin ReducedInflux} {rank=same; EffluxPump IncreasedEfflux} {rank=same; Carbapenemase EnzymaticDegradation} AlteredPBP -> PBP [style=dashed, arrowhead=none, label="Mutation leads to"]; } Brief caption: Overview of this compound action and resistance mechanisms.

// Nodes Start [label="Start: Prepare Bacterial\nMembrane Lysates", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubatethis compound [label="Incubate with unlabeled\nthis compound (Competition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddProbe [label="Add Fluorescent Penicillin\nProbe (e.g., Bocillin™ FL)", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="Separate Proteins\nby SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Visualize [label="Visualize Fluorescent Bands\non Gel Imager", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze PBP Binding Affinity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Incubatethis compound; Incubatethis compound -> AddProbe; AddProbe -> SDS_PAGE; SDS_PAGE -> Visualize; Visualize -> Analyze; } Brief caption: Experimental workflow for PBP binding assay.

// Nodes Start [label="Start: Bacterial Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LoadDye [label="Load Cells with Fluorescent\nSubstrate (e.g., EtBr)\n+/- Efflux Pump Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash to Remove\nExternal Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; MeasureFluorescence [label="Measure Fluorescence\nOver Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Accumulation/Efflux Rate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> LoadDye; LoadDye -> Wash; Wash -> MeasureFluorescence; MeasureFluorescence -> Analyze; } Brief caption: Workflow for a fluorescent substrate efflux pump assay.

Conclusion

Bacterial resistance to this compound is a multifaceted problem driven by a variety of molecular mechanisms. A thorough understanding of these resistance strategies, from enzymatic degradation and target modification to altered drug accumulation, is crucial for the development of novel antimicrobial agents and strategies to overcome resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and combat the growing threat of this compound-resistant pathogens. Continued surveillance and research into the molecular basis of resistance are essential to preserve the efficacy of this critical class of antibiotics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Carbapenemase-producing Klebsiella pneumoniae with two different gene expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics of antibiotic resistance mechanisms and genes of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of this compound resistance in metallo-β-lactamases expressing pathogenic bacterial spp. and identification of potential inhibitors: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and this compound in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Genetic Diversity, Biochemical Properties, and Detection Methods of Minor Carbapenemases in Enterobacterales [frontiersin.org]

- 7. This compound resistance in Klebsiella pneumoniae is associated with the combination of ACT-1, a plasmid-mediated AmpC beta-lactamase, and the foss of an outer membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound resistance in Acinetobacter baumanii is due to altered penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound resistance in clinical isolates of Proteus mirabilis associated with alterations in penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alteration of PBP 3 entails resistance to this compound in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alteration of PBP 3 entails resistance to this compound in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. This compound resistance associated with amino acid alterations of the OprD porin in Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Characterization of this compound resistance mechanisms in Pseudomonas aeruginosa isolates from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acinetobacter baumannii Efflux Pumps and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. karger.com [karger.com]

- 22. researchgate.net [researchgate.net]

- 23. journals.asm.org [journals.asm.org]

- 24. Susceptibility to this compound/Relebactam of Pseudomonas aeruginosa and Acinetobacter baumannii Isolates from Chinese Intra-Abdominal, Respiratory and Urinary Tract Infections: SMART 2015 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. This compound-Relebactam Susceptibility in Enterobacterales Isolates Recovered from ICU Patients from Spain and Portugal (SUPERIOR and STEP Studies) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. journals.asm.org [journals.asm.org]

- 29. benchchem.com [benchchem.com]

- 30. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 34. researchgate.net [researchgate.net]

- 35. journals.asm.org [journals.asm.org]

- 36. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Imipenem: A Technical Guide for Research Models

An in-depth guide for researchers, scientists, and drug development professionals on the pharmacokinetic and pharmacodynamic properties of imipenem observed in preclinical research models.

Introduction

This compound is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1] It is a semisynthetic derivative of thienamycin, a natural product of Streptomyces cattleya. Known for its wide range of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria, this compound is a critical tool in treating severe and multidrug-resistant infections.[1] Due to its metabolism by the renal enzyme dehydropeptidase-I, it is administered in a 1:1 combination with cilastatin, a dehydropeptidase inhibitor that significantly increases its urinary recovery and reduces potential nephrotoxicity.[2] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in various research models is fundamental for optimizing dosing strategies and predicting clinical efficacy.

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[2][3] The primary targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3] By binding to these proteins, particularly showing a high affinity for PBP-2, PBP-1a, and PBP-1b in species like E. coli and P. aeruginosa, this compound blocks the transpeptidation reaction.[1][4] This action prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and death.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Determination of this compound in plasma by high-performance liquid chromatography for pharmacokinetic studies in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Stability and Degradation of Imipenem in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Imipenem, a broad-spectrum β-lactam antibiotic, is a critical tool in combating severe bacterial infections. However, its inherent instability in aqueous solutions presents significant challenges in its formulation, storage, and clinical administration. This technical guide provides an in-depth analysis of the stability of this compound in aqueous environments, detailing its degradation pathways, kinetics, and the influential factors that govern its integrity.

Core Tenets of this compound Instability

This compound's instability is a recognized characteristic, primarily driven by the high reactivity of its carbapenem structure.[1][2] The degradation process is complex and influenced by a multitude of factors including pH, temperature, concentration, and the composition of the aqueous medium.[3][4][5] Understanding these factors is paramount for ensuring the therapeutic efficacy and safety of this compound preparations.

Factors Influencing this compound Stability

The stability of this compound in aqueous solutions is not static but is dynamically influenced by several key parameters:

-

pH: this compound is known to be inactivated at both acidic and alkaline pH levels. The pH of the solution significantly impacts the rate and mechanism of degradation. In weakly acidic solutions, this compound undergoes complex oligomerization initiated by intermolecular carboxyl group attack on the β-lactam group.[3] Conversely, in weakly alkaline solutions, an intermolecular reaction between the β-lactam and formimidoyl groups is the predominant degradation pathway.[3] The optimal pH for this compound stability is generally found to be in the neutral range, with a reported minimum degradation rate at a pH of 6.40.[2]

-

Temperature: An increase in temperature accelerates the degradation of this compound.[5][6] Solutions stored at refrigerated temperatures (4°C) exhibit significantly greater stability compared to those stored at room temperature (25°C) or higher.[4][5][7]

-

Concentration: The concentration of this compound in a solution also plays a crucial role in its stability. Higher concentrations of the drug lead to a faster degradation rate.[4][5][6] For instance, solutions with a concentration of 2.5 mg/mL are more stable than those at 5.0 mg/mL.[4][7][8]

-

Aqueous Medium: The type of intravenous fluid used to reconstitute this compound affects its stability. Studies have shown that this compound is most stable in 0.9% sodium chloride injection.[4][7][8] Its stability has also been evaluated in other solutions like glucose 5%.[1][2]

-

Presence of Oxygen and Water: The β-lactam ring of this compound is susceptible to hydrolysis.[2][9] The presence of water is a key factor in the hydrolytic degradation of this compound, leading to the formation of imipenemoic acid and its epimer.[9] Oxygen also appears to be involved in the degradation of cilastatin, which is often co-formulated with this compound.[9]

Quantitative Stability Data

The stability of this compound is often quantified by its t90 value, which is the time it takes for the drug concentration to decrease to 90% of its initial value. The following tables summarize key quantitative data from various studies on this compound stability.

Table 1: Stability of this compound in Different Intravenous Fluids at 25°C

| Intravenous Fluid | Concentration (mg/mL) | t90 (hours) |

| 0.9% Sodium Chloride | 5 | 4 |

| 5% Dextrose in Water | 5 | 1 |

Note: This table presents a selection of data for illustrative purposes. For comprehensive data across a wider range of intravenous fluids, refer to the cited literature.[7][8]

Table 2: Effect of Temperature and Concentration on this compound Stability in 0.9% Sodium Chloride

| Concentration (mg/mL) | Temperature (°C) | Stability Duration (>90% remaining) |

| 5 | 25 | 6 hours |

| 5 | 30 | 6 hours |

| 5 | 40 | 6 hours |

| 10 | 25 | 3 hours (Brand A), 6 hours (Brand B) |

| 10 | 30 | < 1 hour |

| 10 | 40 | < 1 hour |

Source: Adapted from Sornsuvit et al., 2021.[5][6][10]

Table 3: Degradation Half-life of this compound in Various Media

| Medium | Temperature (°C) | pH | Half-life (hours) |

| Cation-Adjusted Mueller Hinton Broth | 36 | 7.25 | 16.9 |

| Cation-Adjusted Mueller Hinton Agar | 37 | - | 21.8 |

| Water | 25 | - | 14.7 (at 1000 mg/L) |

| Human Serum | 37 | - | 10.7 |

Source: Adapted from various studies.[11][12][13]

Degradation Pathways of this compound

The degradation of this compound in aqueous solutions proceeds through several distinct pathways, leading to the formation of various degradation products. The primary mechanisms include hydrolysis of the β-lactam ring and intermolecular reactions leading to oligomerization.

Hydrolysis of the β-Lactam Ring

The most common degradation pathway for this compound is the hydrolytic cleavage of the strained β-lactam ring.[1][2][14] This reaction is catalyzed by both acidic and basic conditions and leads to the formation of an inactive, ring-opened product, imipenemoic acid.[9]

Intermolecular Degradation Pathways

In addition to simple hydrolysis, this compound can undergo intermolecular reactions, particularly at higher concentrations. These reactions can lead to the formation of dimers and other oligomers.[3]

-

In Weakly Acidic Solution: Oligomerization is initiated by the intermolecular attack of a carboxyl group on the β-lactam ring of another this compound molecule.[3]

-